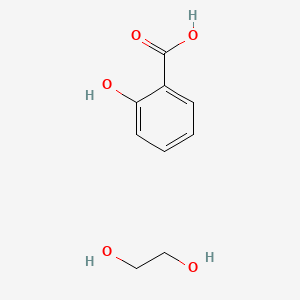
Ethane-1,2-diol;2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a non-steroidal anti-inflammatory drug (NSAID) used primarily as a topical analgesic for the relief of mild to moderate muscle and joint pain . This compound is a key ingredient in many topical creams, sprays, and patches designed to alleviate aches, pains, and stiffness of muscles, joints, and tendons .
Synthetic Routes and Reaction Conditions:
Reaction with 2-chloroethanol: Sodium salicylate is added to 2-chloroethanol, stirred, and heated to react. The mixture is then cooled, filtered, and the 2-chloroethanol is recovered from the filtrate under reduced pressure to obtain crude glycol monoester salicylate.
Esterification with Ethylene Glycol: Salicylic acid is added to ethylene glycol and heated under the catalysis of concentrated sulfuric acid.
Industrial Production Methods: The industrial production of glycol salicylate typically involves the reaction of salicylic acid with ethylene glycol under controlled conditions to ensure high yield and purity. The process is optimized to minimize impurities and maximize the conversion rate .
Types of Reactions:
Esterification: Glycol salicylate is formed through the esterification of salicylic acid with ethylene glycol.
Common Reagents and Conditions:
Esterification: Concentrated sulfuric acid as a catalyst, heating.
Hydrolysis: Aqueous base such as sodium hydroxide.
Major Products:
Esterification: Glycol salicylate.
Hydrolysis: Salicylic acid and ethylene glycol.
科学研究应用
Glycol salicylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its anti-inflammatory properties and potential effects on cellular pathways.
Industry: Incorporated into various over-the-counter products for its analgesic and anti-inflammatory effects.
作用机制
Glycol salicylate exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation . By inhibiting COX enzymes, glycol salicylate reduces the production of prostaglandins, thereby alleviating pain and inflammation .
相似化合物的比较
Salicylic Acid: A precursor to glycol salicylate, used for its keratolytic and anti-inflammatory properties.
Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics for its anti-inflammatory effects.
Ethyl Salicylate: Similar in structure and function, used in various topical formulations.
Uniqueness of Glycol Salicylate: Glycol salicylate is unique in its combination of salicylic acid and ethylene glycol, providing a balance of efficacy and skin permeability. Its specific formulation allows for effective topical delivery and sustained relief of pain and inflammation .
属性
分子式 |
C9H12O5 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC 名称 |
ethane-1,2-diol;2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.C2H6O2/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4,8H,(H,9,10);3-4H,1-2H2 |
InChI 键 |
VEDLJOPBQDOZLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















